molecular formula C11H21NO3 B1667152 Tert-butyl N-(1-oxohexan-2-yl)carbamate CAS No. 104062-70-6

Tert-butyl N-(1-oxohexan-2-yl)carbamate

Cat. No.: B1667152
CAS No.: 104062-70-6
M. Wt: 215.29 g/mol
InChI Key: OBMGXPJNZKYOQY-VIFPVBQESA-N
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Description

Tert-butyl N-(1-oxohexan-2-yl)carbamate is an organic compound with the molecular formula C11H21NO3. It is a derivative of carbamic acid, where the hydrogen atom is replaced by a tert-butyl ester group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(1-oxohexan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aldehyde or ketone. One common method is the reaction of tert-butyl carbamate with pentanal in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, often involves the use of flow microreactor systems. These systems provide a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of tert-butyl hydroperoxide as an oxidizing agent in the presence of benzyl cyanides is another method employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-oxohexan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-(1-oxohexan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl N-(1-oxohexan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in nucleophilic acyl substitution reactions, where the carbamate group is replaced by other nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows for selective reactions and its use as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable compound in various chemical processes .

Properties

IUPAC Name

tert-butyl N-(1-oxohexan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMGXPJNZKYOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl N-(1-oxohexan-2-yl)carbamate
Reactant of Route 2
Tert-butyl N-(1-oxohexan-2-yl)carbamate
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Tert-butyl N-(1-oxohexan-2-yl)carbamate
Reactant of Route 4
Tert-butyl N-(1-oxohexan-2-yl)carbamate
Reactant of Route 5
Tert-butyl N-(1-oxohexan-2-yl)carbamate
Reactant of Route 6
Tert-butyl N-(1-oxohexan-2-yl)carbamate

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